Iopamidol

Beschreibung

This compound is a contrast agent developed by Bracco with nonionic, low-osmolar properties.

This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.

This compound is an organic iodine compound and used as a non-ionic water soluble radiographic contrast medium. This compound blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by this compound is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of this compound. (NCI05)

A non-ionic, water-soluble contrast agent which is used in myelography, arthrography, nephroangiography, arteriography, and other radiological procedures.

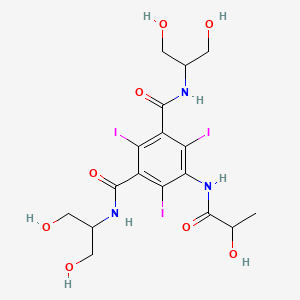

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZXYNRDCRIARQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023158 | |

| Record name | Iopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol | |

| Record name | Iopamidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

60166-93-0, 66108-95-0 | |

| Record name | Iopamidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopamidol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopamidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | iohexol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iopamidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOPAMIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopamidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at about 300 °C without melting | |

| Record name | Iopamidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Iopamidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway and chemical properties of Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent. The document details the multi-step synthesis from commercially available starting materials to the final purified active pharmaceutical ingredient (API). Key chemical and physical properties are summarized, and detailed experimental protocols for the core synthesis and analysis are provided. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of contrast media.

Introduction

This compound is a second-generation, non-ionic, water-soluble radiographic contrast agent. Its chemical structure, (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxypropanoyl)amino]-2,4,6-triiodoisophthalamide, is designed to provide a high concentration of iodine for effective X-ray attenuation while maintaining low osmolality and viscosity to minimize patient discomfort and adverse reactions. This guide delineates the synthetic route to this compound and its key chemical characteristics.

Chemical Properties of this compound

This compound is a white to off-white, odorless, crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | [1] |

| Molecular Weight | 777.09 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Decomposes above 300°C without melting | [2] |

| Solubility | Very soluble in water; freely soluble in methanol; practically insoluble in ethanol (96%) and methylene chloride. | [3] |

| pKa | 10.70 | [4] |

| logP (Octanol-Water) | -2.4 | [1] |

| Specific Rotation [α]²⁰ | -5.0° (in methanol) | [5] |

| UV Absorption (λmax) | 240 nm (in water) | [6] |

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the nitration of isophthalic acid. The subsequent steps involve reduction of the nitro group, tri-iodination of the aromatic ring, conversion to an acid chloride, and finally, amidation and acylation to introduce the hydrophilic side chains. A schematic of the overall synthesis pathway is presented below.

Figure 1. Overall synthesis pathway of this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.

Step 1: Synthesis of 5-Nitroisophthalic Acid

-

Reaction: Isophthalic acid is nitrated using a mixture of concentrated sulfuric and nitric acids.

-

Procedure:

-

To a 500 L glass-lined reaction vessel, add 300 kg of 98% concentrated sulfuric acid at room temperature.

-

Add 100 kg of isophthalic acid while stirring.

-

Slowly raise the temperature to 60°C.

-

Add 100 kg of 95% concentrated nitric acid dropwise over approximately 1 hour, maintaining the temperature between 60-65°C.

-

After the addition is complete, continue stirring at this temperature for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 5-nitroisophthalic acid.[7]

-

Step 2: Synthesis of 5-Aminoisophthalic Acid

-

Reaction: The nitro group of 5-nitroisophthalic acid is reduced to an amino group.

-

Procedure:

-

In a 3 L four-necked flask equipped with a mechanical stirrer, dissolve 211.1 g (1.0 mol) of 5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 L of water. Stir for 1 hour until the solution is clear.

-

Add 10 g of Raney nickel catalyst.

-

Slowly raise the temperature to 30-35°C.

-

Add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes.

-

Continue stirring for 30 minutes after the addition is complete.

-

Filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.

-

Filter the white solid, wash with water, and dry to yield 5-aminoisophthalic acid.[8][9]

-

Step 3: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

-

Reaction: The aromatic ring of 5-aminoisophthalic acid is tri-iodinated.

-

Procedure:

-

In a 1000 L glass-lined reactor, add 400 kg of water, 54.3 kg of 5-aminoisophthalic acid, and 70 L of 92% concentrated sulfuric acid.

-

Prepare an iodinating solution by adding 96.5 kg of potassium iodate and 150 kg of potassium iodide to 350 kg of 30% hydrochloric acid solution.

-

At 30°C, add the iodinating solution dropwise to the reactor over 3 hours.

-

After the addition, raise the temperature to 80°C and maintain for 10 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate, wash with water, and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid.[6][7]

-

Step 4: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

-

Reaction: The carboxylic acid groups of 5-amino-2,4,6-triiodoisophthalic acid are converted to acid chlorides.

-

Procedure:

-

In a 500 L dry glass-lined reactor, add 300 L of dichloromethane, 10 L of pyridine, and 55.8 kg of 5-amino-2,4,6-triiodoisophthalic acid.

-

With stirring, add 89.1 kg of solid phosgene (triphosgene) in portions to 100 L of dichloromethane at 30-35°C over 5 hours.

-

Raise the temperature to reflux and continue the reaction for 10 hours after the solution becomes clear.

-

Cool the reaction mixture and work up to isolate the 5-amino-2,4,6-triiodoisophthaloyl dichloride.[7] An alternative procedure involves heating 5-amino-2,4,6-triiodoisophthalic acid with thionyl chloride in the presence of a catalytic amount of pyridine in 1,2-dichloroethane.[2]

-

Step 5: Amidation and Acylation to form Pentaacetyl-Iopamidol Intermediate

-

Reaction: The diacid chloride is first reacted with 2-amino-1,3-propanediol (serinol) followed by acylation.

-

Procedure:

-

A solution of 18.5 kg of 2-amino-1,3-propanediol and 30 kg of triethylamine in 45 kg of dimethylacetamide (DMA) is added to a vessel containing 50 kg of 5-amino-2,4,6-triiodoisophthaloyl dichloride in 75 kg of DMA.

-

The reaction temperature is gradually raised to about 30°C and maintained for 1.5 hours.

-

The reaction is cooled, and 0.5 kg of 4-dimethylaminopyridine is added, followed by the slow addition of 52 kg of acetic anhydride.

-

The mixture is stirred for about 2 hours and then quenched by slow addition to water.

-

The precipitated solid is isolated by filtration, washed with water, and dried. This intermediate is then acylated with (S)-2-acetoxypropionyl chloride.[5]

-

Step 6: Deprotection to form this compound and Final Purification

-

Reaction: The acetyl protecting groups are removed by hydrolysis.

-

Procedure:

-

A solution of 58 kg of the pentaacetyl-iopamidol intermediate in 400 L of methanol containing a catalytic amount of aqueous hydrochloric acid (e.g., 400 g) is heated at reflux for about 30 hours.

-

The methanol is removed by distillation, and the residue is dissolved in water.

-

The acid is neutralized using an acid-scavenging resin.

-

The resin is removed by filtration, and the aqueous solution is passed through a column of a non-ionic polymeric adsorbent resin for further purification.[5]

-

The final product is obtained by crystallization from ethanol or a mixture of acetonitrile and ethanol.[5][10]

-

Analytical Methods and Characterization

The purity and identity of this compound and its intermediates are assessed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and quantifying any related substances.

-

Typical HPLC Conditions:

-

Column: C18, 5 µm, 4.6 mm x 250 mm

-

Mobile Phase: A gradient of water and methanol.

-

Flow Rate: Approximately 1.5 mL/min.

-

Column Temperature: 20-30°C.

-

Detection: UV at 240 nm.

-

Injection Volume: 20 µL.

-

This method is capable of separating this compound from its process-related impurities and degradation products.[6]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound and its intermediates.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions include those for N-H, C=O (amide), and O-H stretching vibrations.

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of reactions designed to build the complex molecule from simple precursors. The workflow incorporates purification and analytical steps at critical junctures to ensure the quality of intermediates and the final product.

Figure 2. A generalized experimental workflow for the synthesis, purification, and analysis of this compound.

Conclusion

The synthesis of this compound is a well-established but complex process that requires careful control over reaction conditions and rigorous purification of intermediates and the final product. This guide provides a detailed overview of the synthetic pathway, key chemical properties, and analytical methods for this compound, serving as a valuable technical resource for professionals in the field. The provided experimental protocols offer a solid foundation for the laboratory-scale synthesis and analysis of this important contrast agent.

References

- 1. 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - chemicalbook [chemicalbook.com]

- 2. tsijournals.com [tsijournals.com]

- 3. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 4. EP1154986A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]

- 6. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN106748840A - A kind of method for preparing 5 amino isophthalic acids - Google Patents [patents.google.com]

- 9. EP0747344A1 - Process for the purification and crystallisation of this compound - Google Patents [patents.google.com]

- 10. US6506938B1 - Process for the purifying of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Iopamidol as a Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent that has been a cornerstone in diagnostic imaging for several decades.[1] Its development marked a significant advancement in patient safety and tolerability compared to earlier high-osmolar ionic contrast media. Marketed under various trade names, including ISOVUE®, this compound is extensively utilized in a wide array of intra-arterial and intravenous procedures such as angiography, urography, and contrast-enhanced computed tomography (CECT).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its physicochemical properties, pharmacokinetics, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: X-ray Attenuation

The fundamental principle behind this compound's efficacy as a contrast agent lies in its ability to attenuate X-rays.[1] This property is conferred by the three iodine atoms covalently bound to its tri-iodinated benzene ring core.[3] The high atomic number of iodine results in a significantly higher absorption of X-ray photons compared to the surrounding soft tissues, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen).[4]

When this compound is introduced into the body, it travels through the vascular system and distributes into the extracellular fluid.[3] As X-rays pass through the body, the iodine atoms in this compound absorb a substantial portion of the radiation, casting a "shadow" on the detector. This differential absorption creates a marked contrast between the structures opacified by this compound and the adjacent tissues, allowing for clear visualization of blood vessels, organs, and other anatomical features that would otherwise be difficult to distinguish.[3]

Physicochemical Properties

The safety and efficacy of this compound are intrinsically linked to its physicochemical properties. As a non-ionic monomer, it does not dissociate in solution, which contributes to its lower osmolality compared to ionic contrast agents.[4] This lower osmolality reduces the fluid shift from the extravascular to the intravascular space, leading to better patient tolerance.

Table 1: Physicochemical Properties of this compound Formulations

| Property | Isovue-200 (41%) | Isovue-250 (51%) | Isovue-300 (61%) | Isovue-370 (76%) |

| This compound Concentration (mg/mL) | 408 | 510 | 612 | 755 |

| Iodine Concentration (mg/mL) | 200 | 250 | 300 | 370 |

| Osmolality (mOsm/kg water) @ 37°C | 413[5] | 524[5] | 616[5] | 796[5] |

| Viscosity (cP) @ 37°C | 2.0[5] | 3.0[5] | 4.7[5] | 9.4[5] |

| Viscosity (cP) @ 20°C | 3.3[5] | 5.1[5] | 8.8[5] | 20.9[5] |

| Specific Gravity @ 37°C | 1.227[5] | 1.281[5] | 1.339[5] | 1.405[5] |

Note: Data compiled from various sources.[5][6][7][8][9]

Pharmacokinetics and Biodistribution

This compound exhibits a predictable pharmacokinetic profile characterized by rapid distribution and efficient elimination.[1]

Absorption and Distribution

Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid.[3] It displays a very low tendency to bind to plasma proteins, which contributes to its rapid clearance.[7] The pharmacokinetic profile of this compound fits an open two-compartment model, with a rapid alpha phase representing distribution and a slower beta phase representing elimination.[10]

Metabolism and Excretion

This compound is biologically inert and is not metabolized or deiodinated in the body.[10] Elimination is almost exclusively via renal excretion through glomerular filtration.[11] In patients with normal renal function, the elimination half-life is approximately two hours.[11] However, in patients with renal impairment, the half-life is prolonged.[12][13]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Protein Binding | Negligible | [7] |

| Elimination Half-life (Normal Renal Function) | ~2 hours | [11] |

| Elimination Half-life (Mild Renal Failure) | 4.24 hours | [12] |

| Elimination Half-life (Severe Renal Failure) | 10.03 hours | [12] |

| Elimination Half-life (End-Stage Renal Failure on CAPD) | 37.9 ± 10.6 hours | [13] |

| Route of Elimination | Primarily renal (glomerular filtration) | [11] |

| Metabolism | Not metabolized | [10] |

| Urinary Excretion (Normal Renal Function) | 35-40% at 60 mins, 80-90% at 8 hrs, >90% at 72-96 hrs | [10] |

Experimental Protocols

A variety of in vitro and in vivo experimental protocols are employed to evaluate the efficacy and safety of this compound.

In Vitro Cytotoxicity Assessment

These studies are crucial for determining the direct cellular effects of the contrast agent.

-

Objective: To assess the cytotoxic effects of this compound on renal tubular cells.

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells or other renal cell lines are commonly used.

-

Methodology:

-

Cells are cultured to a specific confluence in appropriate media.

-

The cells are then exposed to various concentrations of this compound for defined periods (e.g., 3 hours).

-

Cytotoxicity is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability or by measuring the release of lactate dehydrogenase (LDH) to assess membrane integrity.

-

Apoptosis can be evaluated using methods like caspase activity assays.[14]

-

-

Data Analysis: Cell viability or cytotoxicity is typically expressed as a percentage relative to untreated control cells.

In Vivo Imaging Studies in Animal Models

Animal models are essential for evaluating the pharmacokinetic profile and contrast enhancement characteristics of this compound in a living system.

-

Objective: To assess the biodistribution and contrast enhancement of this compound using micro-CT.

-

Animal Model: Mice or rats are commonly used.

-

Methodology:

-

A baseline (pre-contrast) micro-CT scan of the region of interest is acquired.

-

This compound (e.g., Isovue-370) is administered intravenously (IV) or intraperitoneally (IP).[15] The dose is calculated based on the animal's body weight.

-

A series of post-contrast micro-CT scans are acquired at specific time points (e.g., immediately after injection and at various intervals) to monitor the distribution and clearance of the contrast agent.

-

-

Data Analysis: The change in Hounsfield Units (ΔHU) in the region of interest between pre- and post-contrast images is measured to quantify the degree of contrast enhancement.[15]

Pharmacokinetic Analysis in Humans

Clinical trials in human subjects provide the definitive pharmacokinetic data for this compound.

-

Objective: To determine the pharmacokinetic parameters of this compound in humans.

-

Study Design: Healthy volunteers or specific patient populations are enrolled.

-

Methodology:

-

A single dose of this compound is administered, typically intravenously.

-

Blood and urine samples are collected at predetermined time points over a period of up to 48 hours or longer.[6]

-

The concentration of this compound in the plasma and urine is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[16][17]

-

-

Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including elimination half-life, volume of distribution, and clearance, often using a bicompartmental open model.[12]

Conclusion

This compound's mechanism of action as a contrast agent is fundamentally based on the X-ray attenuating properties of its constituent iodine atoms. Its non-ionic, low-osmolar nature, combined with a favorable pharmacokinetic profile of rapid distribution and renal elimination, contributes to its excellent safety and efficacy profile. The comprehensive understanding of its physicochemical properties and the rigorous experimental evaluation through in vitro and in vivo studies have solidified this compound's role as a vital tool in modern diagnostic imaging. This technical guide provides a foundational understanding for researchers and professionals involved in the development and application of contrast media.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of lopamidol after intrathecal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. This compound Injection, USP, 41% and this compound Injection, USP, 61% [dailymed.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. efda.gov.et [efda.gov.et]

- 11. mims.com [mims.com]

- 12. Pharmacokinetics of this compound in adults with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clearance of this compound, a non-ionic contrast medium, by CAPD in patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physicochemical Analysis according to Temperature Changes of this compound and Ioversol Formulation Contrast Agents -Journal of radiological science and technology | Korea Science [koreascience.kr]

- 15. Intraperitoneal Delivery of this compound to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Iopamidol

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines experimental methodologies for property determination, and visualizes fundamental processes related to this compound.

Chemical Identity and Structure

This compound is a tri-iodinated derivative of a benzenedicarboxamide scaffold.[1] Its chemical structure is fundamental to its efficacy as a radio-opaque medium, with the three iodine atoms providing the necessary X-ray attenuation.[1][2]

-

IUPAC Name: (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-[(2S)-2-hydroxypropanamido]isophthalamide[3]

-

CAS Number: 60166-93-0[3]

-

Molecular Formula: C₁₇H₂₂I₃N₃O₈[3]

Physical and Chemical Properties

The physicochemical properties of this compound are critical to its formulation as an injectable diagnostic agent and its behavior in biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | Decomposes at approximately 300°C without melting. An alternative source states 152-158°C with decomposition.[3][4] | [3][4] |

| Solubility | Very soluble in water.[3][4] Freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[4][5] Practically insoluble in chloroform.[3] | [3][4][5] |

| pKa | 10.70 (at 25°C)[3] | [3] |

| LogP (Octanol-Water Partition Coefficient) | -2.4[3] | [3] |

Table 2: Properties of this compound Injection Solutions

| Concentration (% w/v) | Iodine Concentration (mg/mL) | Osmolality at 37°C (mOsm/kg water) | Viscosity at 20°C (cP) | Viscosity at 37°C (cP) | Specific Gravity at 37°C |

| 41% | 200 | 413 | 3.3 | 2.0 | 1.227 |

| 51% | 250 | 524 | 5.1 | 3.0 | 1.281 |

| 61% | 300 | 616 | 8.8 | 4.7 | 1.339 |

| 76% | 370 | 796 | 20.9 | 9.4 | 1.405 |

(Data sourced from PubChem and manufacturer's product information)[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published in publicly available literature. However, standardized pharmacopeial and physicochemical methods are applicable.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point or decomposition range of this compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Given that this compound decomposes, the temperature at which decomposition begins would be noted.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (Octanol-Water)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common technique for its determination.

Methodology:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.

-

The mixture is shaken until equilibrium is achieved, allowing the this compound to partition between the two phases.

-

The octanol and water layers are separated.

-

The concentration of this compound in each phase is measured using a suitable analytical technique like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared.

-

A standardized titrant (acid or base) is gradually added to the this compound solution.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 5-nitroisophthalic acid. The following diagram illustrates a common synthetic route.

Caption: A simplified reaction scheme for the synthesis of this compound.

Mechanism of Action: X-ray Attenuation

The fundamental mechanism of action for this compound as a contrast agent is the physical attenuation of X-rays.

Caption: Mechanism of X-ray attenuation by this compound for contrast enhancement.

Experimental Workflow: Quality Control via HPLC

High-Performance Liquid Chromatography (HPLC) is a critical technique for the quality control of this compound, ensuring its purity and stability.

Caption: A typical experimental workflow for the quality control analysis of this compound using HPLC.

References

- 1. PROCESS FOR THE PREPARATION OF this compound - Patent 3066071 [data.epo.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. RU2657238C2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Iopamidol: A Technical Guide to a Non-Ionic, Low-Osmolar Contrast Medium

Introduction

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent that represents a significant advancement in the safety and tolerability of contrast media.[1] Developed by Bracco Diagnostics and marketed under brand names such as Isovue, it is a cornerstone in modern radiology.[1][2] This technical guide provides an in-depth overview of this compound's physicochemical properties, mechanism of action, pharmacokinetics, and safety profile, tailored for researchers, scientists, and drug development professionals. Its fundamental utility is derived from the three iodine atoms covalently bound to its benzene ring core, which allows for the attenuation of X-rays and enhanced visualization of vascular and other soft-tissue structures.[1]

Physicochemical Properties

This compound is a tri-iodinated derivative of a benzenedicarboxamide scaffold.[1][3] Its non-ionic nature means it does not dissociate in solution, a key factor in its low osmolality compared to first-generation ionic agents.[1][4] This property contributes to a more favorable tolerability profile.[1][5] The physicochemical characteristics of this compound are critical to its function and are summarized in the tables below.

Table 1: Molecular and Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide[2][3] |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈[1][2][3] |

| Molecular Weight | ~777.09 g/mol [1][2][3] |

| Organically Bound Iodine | 49%[6] |

| CAS Number | 60166-93-0[2] |

Table 2: Physical Properties of this compound Solutions

| Parameter | This compound 41% (200 mgI/mL) | This compound 51% (250 mgI/mL) | This compound 61% (300 mgI/mL) | This compound 76% (370 mgI/mL) |

|---|---|---|---|---|

| Osmolality @ 37°C (mOsm/kg water) | 413[3][6] | 524[3] | 616[3][6] | 796[3] |

| Viscosity @ 37°C (cP) | 2.0[3][6] | 3.0[3] | 4.7[3][6] | 9.4[3] |

| Viscosity @ 20°C (cP) | 3.3[3][6] | 5.1[3] | 8.8[3][6] | 20.9[3] |

| Specific Gravity @ 37°C | 1.216[6] | 1.281[3] | 1.339[3] | 1.405[3] |

Note: Plasma and cerebrospinal fluid osmolality are approximately 285 and 301 mOsm/kg water, respectively.[6][7]

Mechanism of Action & Pharmacokinetics

The diagnostic efficacy of this compound is based on the radio-opacity imparted by its three iodine atoms. When administered, these iodine atoms absorb X-rays more effectively than the surrounding biological tissues, creating a high-contrast image that delineates anatomical structures.[4][5]

Caption: Logical workflow of this compound's mechanism of action.

Pharmacokinetically, this compound follows an open two-compartment model.[1][6] After intravascular administration, it distributes rapidly throughout the extracellular fluid with a plasma half-life of about two hours in patients with normal renal function.[1][6] It does not undergo significant metabolism or protein binding.[1] Elimination is almost exclusively via renal excretion, with the drug cleared from the body chemically unchanged.[1]

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Description |

|---|---|

| Model | Open two-compartment model with first-order elimination[6] |

| Distribution | Rapidly distributes throughout extracellular fluid[1][5] |

| Plasma Half-Life | Approximately 2 hours (in patients with normal renal function)[1][6] |

| Metabolism | No significant metabolism, deiodination, or biotransformation occurs[1][6] |

| Protein Binding | Not significant[1] |

| Elimination | Almost exclusively via renal excretion (glomerular filtration)[1] |

Clinical Applications and Safety Profile

This compound is indicated for a wide range of diagnostic imaging procedures.[1] These include angiography throughout the cardiovascular system (cerebral, peripheral, coronary), contrast-enhanced computed tomography (CECT) of the head and body, and excretory urography.[2] Specific formulations are also approved for intrathecal use in neuroradiology.[1][2]

The safety profile of this compound is well-documented. As a low-osmolar agent, it is better tolerated than older ionic media, reducing the incidence of adverse reactions like pain, nausea, and cardiovascular disturbances.[5] Common, mild side effects include a sensation of warmth or hot flashes.[7][8] While generally safe, risks include hypersensitivity reactions and contrast-induced nephropathy (CIN), particularly in patients with pre-existing renal impairment.[1]

Table 4: Comparative Efficacy of this compound-370 vs. Iodixanol-320 in Liver CECT *

| Parameter | This compound-370 (n=60) | Iodixanol-320 (n=61) | 95% Confidence Interval | p-value |

|---|---|---|---|---|

| Aortic Enhancement (Arterial Phase) | 301.3 ± 80.2 HU | 273.6 ± 65.9 HU | (6.1 - 56.8) | 0.02[9] |

| Aortic Enhancement (Portal Venous Phase) | No significant difference | No significant difference | - | -[9] |

| Mean Change in Heart Rate (bpm) | 8.0 ± 9.3 | 8.4 ± 14.7 | - | 0.72[9] |

*Data from a multicenter, double-blind study comparing equi-iodine doses.[9]

Experimental Protocols

Detailed methodologies are crucial for the development and evaluation of contrast media. Below are summaries of key experimental protocols cited in the literature for this compound.

This protocol describes the preparation of a stable this compound injection and its subsequent stability evaluation.[10][11]

Methodology:

-

Preparation: A specified quantity of Water for Injection is heated. This compound powder is added and stirred until dissolved. Stabilizing agents such as tromethamine (antioxidant) and edetate calcium disodium (EDTA, chelating agent) are added and dissolved.[10][11]

-

pH Adjustment: The pH of the solution is adjusted to a range of 6.5-7.5 using dilute hydrochloric acid or sodium hydroxide.[6][10]

-

Sterilization: The final solution is aseptically filled into vials and sterilized via autoclaving (e.g., at 121°C for 45 minutes).[10]

-

Stability Study: The sterilized product is stored under accelerated stability conditions (e.g., 40°C and 70% relative humidity).[11]

-

Evaluation: Samples are withdrawn at specified intervals (0, 1, 2, 4, 6 months) and evaluated for physical appearance, pH, and drug content (assay) using High-Performance Liquid Chromatography (HPLC) according to USP standards.[11]

Caption: Workflow for this compound formulation and stability testing.

This protocol outlines a multicenter, double-blind study to compare the effects of this compound-370 and Iodixanol-320 in patients undergoing multidetector-row computed tomography (CE-MDCT).[9]

Methodology:

-

Patient Selection & Randomization: Eligible patients undergoing CE-MDCT of the liver or peripheral arteries are recruited. Patients are randomized to receive either this compound-370 or Iodixanol-320.[9]

-

Contrast Administration: Equi-iodine doses (e.g., 40 gI) of the assigned contrast medium are administered intravenously at a controlled rate (e.g., 4 mL/s).[9]

-

Physiological Monitoring: Heart rate (HR) is measured at baseline and continuously for 5 minutes post-administration. Mean and peak increases in HR are recorded.[9]

-

Image Acquisition: CE-MDCT is performed using a standardized imaging protocol (e.g., 16-MDCT scanners). Images are acquired during both arterial and portal-venous phases of enhancement.[9]

-

Image Analysis: Two independent, blinded radiologists assess contrast enhancement by measuring attenuation values (in Hounsfield Units, HU) within predefined regions-of-interest (e.g., abdominal aorta).[9]

-

Statistical Analysis: Data from the two groups (this compound vs. Iodixanol) are compared statistically to determine differences in HR effects and contrast enhancement.[9]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound Injection, USP, 41% and this compound Injection, USP, 61% [dailymed.nlm.nih.gov]

- 7. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Study of safety and tolerance of this compound in peripheral arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of the efficacy and safety of this compound-370 and iodixanol-320 in patients undergoing multidetector-row computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

Biocompatibility and Toxicity Profile of Iopamidol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as angiography and computed tomography. Its favorable physicochemical properties have contributed to its extensive clinical use. This technical guide provides a comprehensive overview of the biocompatibility and toxicity of this compound, summarizing key findings from in vitro and in vivo studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the safety profile of this important diagnostic agent.

Nephrotoxicity

The primary toxicity concern associated with this compound is contrast-induced nephropathy (CIN). The following sections detail the mechanisms and effects of this compound on renal cells.

Mitochondrial Impairment

In vitro studies using human embryonic kidney (HEK293T) cells have demonstrated that this compound can induce mitochondrial dysfunction. This is characterized by a cascade of events including depletion of adenosine triphosphate (ATP), a reduction in the mitochondrial membrane potential, and an elevation in mitochondrial superoxide and reactive oxygen species (ROS) accumulation.[1][2] These findings suggest that mitochondrial damage is a key mechanism of this compound-induced renal tubular toxicity.[1][2]

In Vitro and In Vivo Studies on Renal Function

Comparative studies have been conducted to assess the nephrotoxic potential of this compound relative to other contrast agents. In a study involving high-risk patients with pre-existing renal impairment undergoing cardiac angiography, this compound was associated with a smaller increase in serum creatinine levels compared to the ionic, high-osmolar agent diatrizoate.[3] Specifically, the mean increase in 24-hour serum creatinine was 0.11 ± 0.2 mg/dl for the this compound group versus 0.22 ± 0.26 mg/dl for the diatrizoate group.[3] Another study in low-risk outpatients undergoing CT scans showed a mean change in serum creatinine from baseline of 0.05 ± 0.12 mg/dL for this compound, which was slightly lower than that observed for iohexol (0.07 ± 0.12 mg/dL), although this difference was not considered clinically significant.[4]

Table 1: Quantitative Data on this compound-Induced Nephrotoxicity

| Parameter | Cell/Animal Model | This compound Concentration/Dose | Result | Reference |

| Mitochondrial Function | HEK293T cells | Not specified | Induces ATP depletion, reduces mitochondrial membrane potential, elevates mitochondrial superoxide and ROS. | [1][2] |

| Serum Creatinine Increase (24h) | High-risk patients | Angiographic dose | 0.11 ± 0.2 mg/dl | [3] |

| Serum Creatinine Change from Baseline | Low-risk outpatients | 300 mg I/mL (CT scan) | 0.05 ± 0.12 mg/dL | [4] |

Experimental Protocol: In Vivo Rat Model of Nephrotoxicity

A common experimental model to induce nephrotoxicity in rats involves the following steps:

-

Animal Model: Male Wistar rats are often used.

-

Induction of Pre-existing Renal Impairment (Optional but common for CIN models): This can be achieved through methods like 5/6 nephrectomy.[5]

-

Dehydration: Animals are typically dehydrated for a period, for example, 48 hours, prior to contrast media administration to increase susceptibility to CIN.[5]

-

This compound Administration: A clinically relevant dose of this compound is administered, often intravenously via the tail vein.

-

Monitoring: Blood samples are collected at various time points (e.g., 24, 48 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin for histological examination to assess for tubular necrosis, cast formation, and other signs of renal damage.

Cytotoxicity and Apoptosis

This compound has been shown to induce apoptosis in renal tubular cells, contributing to its nephrotoxic effects.

Induction of Apoptosis in Renal Cells

Studies have demonstrated that this compound can induce a dose-dependent increase in apoptosis in various renal cell lines, including HEK 293, LLC-PK1, and MDCK cells.[6][7] This effect is observed at clinically relevant concentrations of iodine (100 and 200 mg iodine/mL).[6][7]

Involvement of the Bcl-2 Family Proteins

The mechanism of this compound-induced apoptosis involves the modulation of the Bcl-2 family of proteins. In vitro studies have shown that this compound treatment can lead to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[1]

Table 2: Quantitative Data on this compound-Induced Cytotoxicity

| Parameter | Cell Line | This compound Concentration | Result | Reference |

| Cell Viability | HEK 293, LLC-PK1, MDCK | 100 mg iodine/mL | Significant decrease in cell viability over time. | [6][7] |

| Cell Viability | HEK 293, LLC-PK1, MDCK | 200 mg iodine/mL | More pronounced and significant decrease in cell viability compared to 100 mg iodine/mL. | [6][7] |

| Apoptosis | Renal tubular cells | Not specified | Upregulation of Bax and downregulation of Bcl-2. | [1] |

Experimental Protocol: In Vitro Apoptosis Assay

A typical protocol to assess this compound-induced apoptosis in renal cells is as follows:

-

Cell Culture: Human kidney 2 (HK-2) cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48 hours).

-

Apoptosis Detection: Apoptosis can be quantified using several methods:

-

Flow Cytometry: Cells are stained with Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting: Protein lysates are analyzed for the expression levels of key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2.

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.

-

Genotoxicity

The genotoxic potential of this compound and its byproducts has been evaluated using standard assays.

Ames Test

The bacterial reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of chemical compounds. Studies have shown that this compound is not mutagenic in this assay.[8][9][10]

Experimental Protocol: Ames Test

A standard Ames test protocol for this compound would involve:

-

Bacterial Strains: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.[8][9][10]

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to a range of concentrations of this compound on a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Hemocompatibility

The interaction of this compound with blood components is a critical aspect of its biocompatibility.

Effects on Coagulation

In vivo studies in patients undergoing cardiac procedures have shown that this compound administration can lead to a significant increase in mean clotting time, prothrombin time (PT), and partial thromboplastin time (PTT).[11][12] In vitro studies have also demonstrated that this compound prolongs clotting time.[13]

Effects on Hematological Parameters and Platelet Function

The same in vivo study also reported statistically significant, though clinically minor, decreases in hemoglobin, white blood cell count, and platelet count after this compound administration.[11][12] In vitro studies have shown that this compound can inhibit platelet aggregation induced by adenosine diphosphate (ADP), epinephrine, and collagen.[14][15][16] However, another in vitro study found no significant change in platelet aggregation or P-selectin expression at early time points.[17]

Table 3: Quantitative Data on the Hemocompatibility of this compound

| Parameter | Study Type | This compound Concentration/Dose | Result | Reference |

| Clotting Time | In vivo (cardiac patients) | Angiographic dose | Significantly increased (P<0.025) | [11] |

| Prothrombin Time (PT) | In vivo (cardiac patients) | Angiographic dose | Significantly increased (P<0.001) | [11] |

| Partial Thromboplastin Time (PTT) | In vivo (cardiac patients) | Angiographic dose | Significantly increased (P<0.001) | [11] |

| Hemoglobin | In vivo (cardiac patients) | Angiographic dose | Significantly decreased (P<0.001) | [11] |

| White Blood Cell Count | In vivo (cardiac patients) | Angiographic dose | Significantly decreased (P<0.001) | [11] |

| Platelet Count | In vivo (cardiac patients) | Angiographic dose | Significantly decreased (P<0.05) | [11] |

| Platelet Aggregation | In vitro | > 30 mg iodine/ml | Inhibition of ADP, epinephrine, and collagen-induced aggregation | [14][16] |

| In Vitro Bleeding Time | In vitro | 25% CM/blood (v/v) | Mean IVBT of 16.43 min | [18] |

Experimental Protocol: In Vitro Coagulation Assays

Standard laboratory methods are used to assess the effects of this compound on coagulation:

-

Sample Preparation: Human whole blood or plasma is incubated with various concentrations of this compound.

-

Prothrombin Time (PT): This test evaluates the extrinsic and common coagulation pathways. Tissue factor (thromboplastin) and calcium are added to the plasma sample, and the time to clot formation is measured.

-

Partial Thromboplastin Time (PTT): This test assesses the intrinsic and common pathways. An activator (e.g., silica) and phospholipids are added to the plasma, followed by calcium, and the time to clot formation is recorded.

Signaling Pathways

The toxicity of this compound, particularly its nephrotoxicity, involves the modulation of specific cellular signaling pathways.

Mitochondrial-Mediated Apoptotic Pathway

As previously mentioned, this compound induces mitochondrial damage, which is a key trigger for the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, ultimately leading to programmed cell death.

Experimental Workflow for Assessing this compound Toxicity

The following diagram illustrates a typical workflow for evaluating the biocompatibility and toxicity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Nephrotoxicity of this compound is associated with mitochondrial impairment in human cell and teleost models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized comparison of the nephrotoxicity of this compound and diatrizoate in high risk patients undergoing cardiac angiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative investigation of i.v. iohexol and this compound: effect on renal function in low-risk outpatients undergoing CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Contrast-Induced Acute Kidney Injury Model Based on the 5/6-Nephrectomy Rat and Nephrotoxicological Evaluation of Iohexol and Iodixanol In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taglus.com [taglus.com]

- 11. Effect of the radiographic contrast material this compound on hemostasis: an observational study in thirty cardiac patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of the radiographic contrast material this compound on hemostasis: an observational study in thirty cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of iodinated contrast media on blood clotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of platelet function by contrast media: this compound and ioxaglate versus iothalamate. Work in progress [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of platelet function by contrast media: this compound and ioxaglate versus iothalamate: work in progress (Conference) | OSTI.GOV [osti.gov]

- 16. pubs.rsna.org [pubs.rsna.org]

- 17. researchgate.net [researchgate.net]

- 18. Effect of contrast media on in vitro bleeding time: assessment by a hollow fiber instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Iopamidol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as computed tomography (CT) and angiography. Its favorable safety profile and diagnostic efficacy are intrinsically linked to its pharmacokinetic and metabolic characteristics. This technical guide provides a comprehensive overview of the in vivo behavior of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical research.

Data Presentation: Quantitative Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been extensively studied in various populations. The following tables summarize key quantitative parameters, offering a comparative view of its behavior in healthy individuals and specific patient populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Pharmacokinetic Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~2 hours | [1] |

| Plasma Protein Binding | Negligible | [2] |

| Apparent Volume of Distribution (Vd) | Distributes between circulating blood volume and extracellular fluid | [3][4] |

| Total Body Clearance | ~8 L/h | [5] |

| Urinary Excretion (as unchanged drug) | 35-40% within 60 minutes | [6] |

| 80-90% within 8 hours | [6] | |

| ≥90% within 72-96 hours | [6] | |

| Fecal Excretion | ≤1% within 72-96 hours | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Special Populations

| Population | Elimination Half-Life (t½) | Key Findings | Reference |

| Pediatric Patients | ~2 hours (similar to adults) | Pharmacokinetic parameters are not significantly different from adults. | [7] |

| Patients with Renal Impairment | Prolonged (dependent on the degree of impairment) | Elimination is significantly delayed. | [5] |

| Patients on Continuous Ambulatory Peritoneal Dialysis (CAPD) | 37.9 ± 10.6 hours | CAPD removes a significant portion of the drug, but elimination is still markedly prolonged compared to healthy individuals. | [5] |

| Patients on Hemodialysis | 3.5 hours (during a 4-hour session) | Hemodialysis is an efficient method for clearing this compound. | [8] |

Metabolism of this compound

A pivotal characteristic of this compound is its metabolic stability. Extensive studies have consistently demonstrated that this compound undergoes no significant metabolism or biotransformation in vivo.[6] The drug is excreted from the body almost entirely as the unchanged parent compound. This lack of metabolic degradation contributes to its predictable pharmacokinetic profile and low potential for drug-drug interactions mediated by metabolic enzymes.

Experimental Protocols

The characterization of this compound's pharmacokinetics relies on robust experimental designs and sensitive analytical methodologies. Below are detailed descriptions of typical protocols employed in these studies.

In Vivo Pharmacokinetic Study Design

A common study design to evaluate the pharmacokinetics of this compound in humans involves the following steps:

-

Subject Recruitment: A cohort of healthy volunteers or patients with specific conditions (e.g., renal impairment) is recruited. Informed consent is obtained from all participants.

-

Drug Administration: A single intravenous bolus of this compound is administered. The dose is determined based on the specific imaging procedure and patient characteristics.[9]

-

Biological Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 10, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). Urine samples are often collected over specified intervals to determine the extent of renal excretion.[9]

-

Sample Processing: Plasma is separated from blood samples by centrifugation. All biological samples are stored frozen at -20°C or below until analysis.

-

Bioanalysis: The concentration of this compound in plasma and urine samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software. The data for this compound typically fits an open two-compartment model with first-order elimination.[1][6]

Analytical Methodology: Quantification of this compound

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies. HPLC with UV detection is a widely used and robust method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

-

Instrumentation: A standard HPLC system equipped with a UV detector.[10]

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A gradient mixture of water and an organic solvent such as methanol or acetonitrile is typically employed to achieve optimal separation.[11]

-

Flow Rate: A flow rate of approximately 1.0 to 1.5 mL/min is generally used.[10]

-

Detection: UV detection is performed at a wavelength of 240 nm, where this compound exhibits strong absorbance.[10]

-

Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples. This involves adding a precipitating agent (e.g., acetonitrile or perchloric acid) to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins. The resulting supernatant is then injected into the HPLC system. Urine samples may only require dilution before injection.[12]

-

Validation: The method is validated for its linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable results.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly for studies involving low concentrations of this compound, LC-MS/MS is the method of choice.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[9]

-

Ionization: Electrospray ionization (ESI) is typically used.[14]

-

Mass Analysis: The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard.

-

Sample Preparation: Solid-phase extraction (SPE) or protein precipitation can be used to prepare plasma samples.[15]

Visualizations

The following diagrams illustrate key concepts related to the pharmacokinetics and experimental evaluation of this compound.

Caption: A diagram illustrating the two-compartment pharmacokinetic model of this compound.

Caption: A flowchart depicting a typical experimental workflow for a pharmacokinetic study of this compound.

References

- 1. Isovue-M (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. DailyMed - ISOVUE 300- this compound injection, solution ISOVUE 370- this compound injection, solution [dailymed.nlm.nih.gov]

- 5. Clearance of this compound, a non-ionic contrast medium, by CAPD in patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. efda.gov.et [efda.gov.et]

- 7. Pharmacokinetics of this compound 370 in infants and children during ivp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Renal Safety of Iodinated Contrast Media Depending on Their Osmolarity – Current Outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Characterization of this compound and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN this compound INJECTION | Semantic Scholar [semanticscholar.org]

- 14. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Structural formula and molecular weight of Iopamidol

An In-Depth Technical Guide to Iopamidol: Structure, Properties, and Analysis

This compound is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent. It is a key diagnostic tool in modern radiology, used to enhance the visualization of vascular structures and organs during imaging procedures.[1] This technical guide provides a detailed overview of its chemical structure, molecular weight, physicochemical properties, and the experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Molecular Identity

This compound is a complex organic molecule built upon a tri-iodinated benzene ring core, which is responsible for its radiopacity.[1] The full chemical name is 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide.[2] It is classified as a benzenedicarboxamide compound, characterized by N-substituted carbamoyl groups at the 1 and 3 positions, iodo substituents at the 2, 4, and 6 positions, and a (2S)-2-hydroxypropanamido group at the 5-position.[2]

Below is a diagram illustrating the core structural components of the this compound molecule.

Physicochemical and Quantitative Data

The key quantitative data for this compound are summarized in the table below. These properties are critical for its formulation, stability, and physiological interaction.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | [2][3] |

| Molecular Weight | 777.1 g/mol | [2][3] |

| Monoisotopic Mass | 776.8541 Da | [2] |

| CAS Registry Number | 60166-93-0 | [2][4] |

| IUPAC Name | 1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | [2] |

| XLogP3 | -2.4 | [2][3] |

| Topological Polar Surface Area | 188 Ų | [2][3] |

| pKa (25°C) | 10.70 | [4] |

| Appearance | White, odorless crystalline powder | [4] |

| Solubility | Very soluble in water | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. One common pathway involves the following key transformations:[2]

-

Reduction: The process begins with the reduction of 5-nitroisophthalic acid to yield 5-aminoisophthalic acid.

-

Iodination: The resulting amino diacid is then iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid. The amino group activates the aromatic nucleus, facilitating this crucial step.

-

Acyl Chloride Formation: The tri-iodinated intermediate is treated with thionyl chloride to form the corresponding diacid chloride.

-

N-acylation: The diacid chloride is N-acylated using L-2-acetoxypropionyl chloride, which has the required (S)-configuration.

-

Amidation: The final step is the amidation of the resulting diacid chloride with 2-amino-1,3-propanediol (serinol) to yield this compound.[5]

An alternative patented method describes the deacylation of an ester of this compound using a catalytic amount of acid, which is subsequently removed by an acid scavenging resin.[6] This process is noted to reduce racemization and improve the isolation of the final product.[6]

Analytical Methods for Purity and Quantification

Ensuring the purity of this compound is critical for its safety and efficacy.[7][8] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing this compound and its impurities.[7] Alternative methods like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) are also employed.[7][8]

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a standard reversed-phase HPLC method for the quantification of this compound and its related substances.[8]

-

Mobile Phase: A gradient of an aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

-

Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 mm x 250 mm).[8]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[8]

-

Injection Volume: 20 µL.[8]

-

Sample Preparation:

-

Standard Solution: A reference standard of this compound is prepared in the mobile phase at a known concentration.[7]

-

Sample Solution: The this compound sample is dissolved in the mobile phase to a concentration similar to the standard solution.[7]

-

Spiked Sample: To assess accuracy, known amounts of impurity stock solutions are added to the sample solution.[7]

-

2. Capillary Electrophoresis (CE)

CE offers a rapid method for the analysis of this compound in serum.[9]

-

Instrument: Capillary Electrophoresis system.

-

Capillary: 42 cm x 50 µm (i.d.).[9]

-

Electrophoresis Buffer: Boric acid (175 mmol/L), adjusted to pH 9.4 with sodium hydroxide.[9]

-

Voltage: 8 kV.[9]

-

Sample Preparation: The method involves deproteinization of serum samples with acetonitrile, followed by direct injection of the supernatant.[9] This sample stacking technique allows for the detection of levels less than 1 mg/L.[9]

The following workflow diagram illustrates the general process for the analytical validation of this compound.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound [drugfuture.com]

- 5. CN115010617A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. WO2000050385A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility and Stability of Iopamidol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures. Its efficacy and safety are intrinsically linked to its behavior in aqueous solutions, primarily its solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility profile and degradation pathways in aqueous environments. The information herein is intended to support research, development, and quality control activities related to this compound-containing formulations.

Solubility of this compound

This compound is characterized by its high solubility in water, a critical attribute for its application as an injectable contrast agent. This high solubility is attributed to the presence of multiple hydrophilic hydroxyl and amide functional groups in its molecular structure.

Aqueous Solubility

This compound is described as being "very soluble" in water.[1][2] One study has reported a quantitative solubility of 473.7 g/L in water at 25 °C. It's also noted that aqueous solutions of this compound can become supersaturated, particularly at lower temperatures (4°C and 25°C).[3] The degree of supersaturation may be influenced by the isomeric purity of the this compound preparation.[3]

Solubility in Other Solvents

The solubility of this compound in common organic solvents has been qualitatively described as follows:

Factors Influencing Solubility

pH: The effect of pH on the aqueous solubility of this compound is not extensively detailed in the available literature. However, as a non-ionic compound, its solubility is generally expected to be largely independent of pH in the physiological range.

Stability of this compound in Aqueous Solutions

The stability of this compound is a critical quality attribute, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the final product. This compound's stability is influenced by several factors, including light, pH, temperature, and the presence of oxidizing agents.

Degradation Pathways

This compound can degrade through several pathways, with the most significant being photodegradation and oxidation. Hydrolysis of the amide linkages is also a potential degradation route, particularly under stressed conditions.

Photostability

This compound is susceptible to photodegradation when exposed to UV irradiation.[5] The degradation follows pseudo-first-order kinetics and involves mechanisms such as deiodination and hydroxylation.[5] The rate of photodegradation is significantly influenced by the intensity of the UV light and the initial concentration of this compound; however, the effect of pH on this process is reported to be negligible.[5] It is recommended that this compound and its formulations be protected from light.[2]

Stability in the Presence of Oxidizing Agents